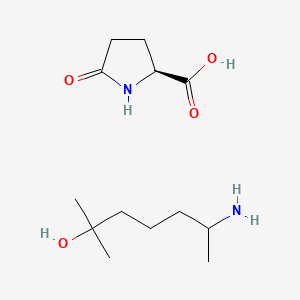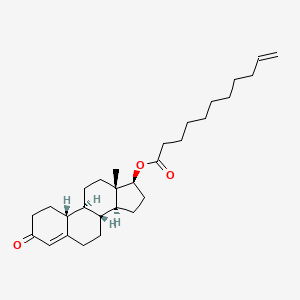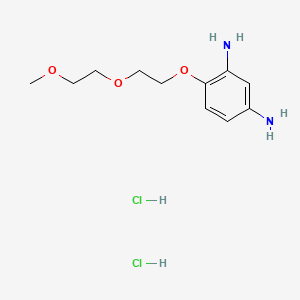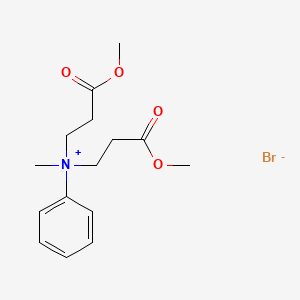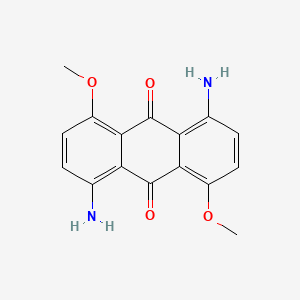![molecular formula C28H63NO2Sn2 B12679633 2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine CAS No. 93841-41-9](/img/structure/B12679633.png)
2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine is an organotin compound with the molecular formula C28H63NO2Sn2 and a molecular weight of 683.22532 g/mol. This compound is known for its unique structure, which includes two tributylstannyl groups attached to an ethylamine backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine typically involves the reaction of tributylstannyl chloride with ethylenediamine in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form stannous derivatives.
Substitution: The tributylstannyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: This compound is used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine involves its ability to form stable complexes with various molecular targets. The tributylstannyl groups can interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the target molecule and the context in which the compound is used .
Comparison with Similar Compounds
2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine can be compared with other organotin compounds, such as:
Tributyltin chloride: A commonly used organotin compound with similar reactivity but different applications.
Tributyltin oxide: Another organotin compound used in various industrial applications.
Tributyltin hydride: Known for its use in radical reactions and organic synthesis.
The uniqueness of this compound lies in its dual tributylstannyl groups, which provide enhanced reactivity and versatility in chemical reactions.
Properties
CAS No. |
93841-41-9 |
|---|---|
Molecular Formula |
C28H63NO2Sn2 |
Molecular Weight |
683.2 g/mol |
IUPAC Name |
2-tributylstannyloxy-N-(2-tributylstannyloxyethyl)ethanamine |
InChI |
InChI=1S/C4H9NO2.6C4H9.2Sn/c6-3-1-5-2-4-7;6*1-3-4-2;;/h5H,1-4H2;6*1,3-4H2,2H3;;/q-2;;;;;;;2*+1 |
InChI Key |
YPJRVYXUOGFXST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCCNCCO[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


